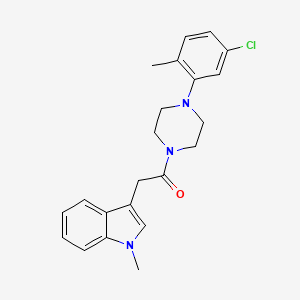![molecular formula C19H19NO4 B11435223 8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11435223.png)
8-[3-(propan-2-yloxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The dioxolo ring can be formed by reacting the quinoline core with a suitable diol or its derivative.
- Acid-catalyzed cyclization or other methods can achieve this step.
Etherification
- The phenolic hydroxyl group is converted to the ether linkage using an alkylating agent (e.g., propan-2-ol).
Industrial Production:
Industrial-scale synthesis typically involves optimization of the above steps, considering yield, cost, and scalability.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Construction of the Quinoline Core
- Cyclization of an appropriate precursor (e.g., 2-aminobenzaldehyde) with an aldehyde or ketone, followed by reduction, yields the quinoline core.
- Various catalysts and conditions can be employed.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: The quinoline moiety can be oxidized to form quinolinones.
Reduction: Reduction of the quinoline core can yield tetrahydroquinolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: Examples include strong acids, reducing agents, and Lewis acids.
Major products depend on reaction conditions and substituents. For instance:
- Oxidation may yield quinolinones.
- Reduction could lead to tetrahydroquinolines.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its dioxolo-quinoline scaffold. Similar compounds include:
Quinolines: Share the quinoline core but lack the dioxolo ring.
Imidazoles: Different heterocyclic systems with distinct properties
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-(3-propan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C19H19NO4/c1-11(2)24-13-5-3-4-12(6-13)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21) |
InChI Key |
HDMFZTQTHVYARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11435153.png)
![2-(benzylsulfanyl)-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435154.png)
![2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11435162.png)
![3,8-bis(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435168.png)
![2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11435169.png)
![4-{3-[(4-Ethoxyphenyl)carbamoyl]-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11435171.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide](/img/structure/B11435178.png)
![N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11435183.png)
![N-(3,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435196.png)

![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11435206.png)
![N,9-dimethyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435216.png)
![Ethyl 2'-methoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11435224.png)
![N-(2-carbamoylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435225.png)
